Comparative Oxidation Kinetics: Bromamine vs. N-Bromoimide Reagents
In a direct head-to-head kinetic study of aspirin oxidation at 303 K, the relative reactivity of three brominating agents followed the order NBS > Bromamine-T > NBP. This demonstrates that while Bromamine-T is less reactive than NBS, it is significantly more reactive than NBP, providing a tunable oxidative potential between these two common N-bromoimide reagents [1].
| Evidence Dimension | Relative Oxidation Rate (Extent of Reaction) |
|---|---|
| Target Compound Data | Intermediate reactivity |
| Comparator Or Baseline | N-Bromosuccinimide (NBS) and N-Bromophthalimide (NBP) |
| Quantified Difference | Order of reactivity: NBS > Bromamine-T > NBP |
| Conditions | Oxidation of aspirin in aqueous perchloric acid at 303 K |
Why This Matters
This data allows a chemist to select Bromamine-T for its balanced reactivity, offering a milder alternative to the highly reactive NBS and a more active alternative to the less reactive NBP for controlled oxidation or decarboxylative bromination.
- [1] Ramachandrappa, R., Puttaswamy, Mayanna, S. M., & Gowda, N. M. M. (1998). Kinetics and mechanism of oxidation of aspirin by bromamine-T, N-bromosuccinimide, and N-bromophthalimide. International Journal of Chemical Kinetics, 30(6), 407–414. View Source
